molecular formula C15H10Cl2N2O2 B7503396 N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide

N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide

Cat. No.: B7503396
M. Wt: 321.2 g/mol
InChI Key: FXSYKPCVACXJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide, also known as clofibric acid amide, is a chemical compound that has been widely used in scientific research applications. It is a derivative of clofibrate, a lipid-lowering drug that has been used to treat hyperlipidemia since the 1960s. Clofibric acid amide has been found to have a variety of biochemical and physiological effects, which make it a valuable tool in laboratory experiments.

Mechanism of Action

Clofibric acid amide acts as an agonist for PPARs, particularly PPARα and PPARγ. When it binds to these receptors, it induces a conformational change that allows them to bind to DNA and regulate the expression of target genes. This leads to a variety of effects on lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
Clofibric acid amide has been found to have a variety of biochemical and physiological effects, including the ability to reduce serum triglyceride levels, increase HDL cholesterol levels, and improve insulin sensitivity. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide acid amide in laboratory experiments is its ability to modulate PPAR activity, which makes it a valuable tool for studying lipid metabolism and inflammation. However, it is important to note that this compound acid amide may have off-target effects, and its use should be carefully controlled to avoid unwanted effects.

Future Directions

There are many potential future directions for research on N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide acid amide. One area of interest is the development of more specific PPAR agonists that can target individual isoforms of the receptor. Another area of interest is the use of this compound acid amide in the treatment of metabolic diseases such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms of action of this compound acid amide and its potential off-target effects.

Synthesis Methods

Clofibric acid amide can be synthesized by reacting 4-cyanophenyl isocyanate with 3,4-dichlorophenoxyacetic acid in the presence of a base. The reaction yields N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide acid amide as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

Clofibric acid amide has been used in a variety of scientific research applications, particularly in the fields of pharmacology and toxicology. It has been found to have a variety of effects on the body, including the ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(3,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-13-6-5-12(7-14(13)17)21-9-15(20)19-11-3-1-10(8-18)2-4-11/h1-7H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSYKPCVACXJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)COC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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